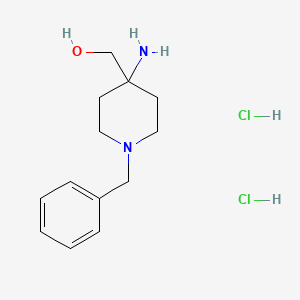

(4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the condensation of piperidine derivatives with other chemical agents. For instance, the synthesis of "1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol" was achieved by reacting piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride in methylene dichloride, using triethylamine as the base . This suggests that similar methods could potentially be applied to synthesize (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of "1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol" was determined to crystallize in the monoclinic space group P2(1)/c, with the piperidine ring adopting a chair conformation . This information is valuable as it provides a basis for understanding the conformational preferences of piperidine rings in similar compounds, which could be extrapolated to (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride.

Chemical Reactions Analysis

The charge-transfer (CT) reaction study of 4-aminopyridine with 2,5-dihydroxy-p-benzoquinone in various solvents indicates that piperidine derivatives can participate in CT reactions, forming stable complexes . This implies that (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride may also engage in CT reactions under suitable conditions, potentially leading to the formation of stable complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied reveal high stability of the produced complexes, as indicated by high values of the formation constant and molecular extinction coefficient in the CT reaction of 4-aminopyridine . Additionally, the crystallographic data of the synthesized piperidine derivative provides insights into the solid-state structure, which can influence the physical properties such as melting point, solubility, and stability . These findings can be used to infer the potential properties of (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride, although direct studies on this compound would be necessary for accurate characterization.

Scientific Research Applications

Synthesis and Structural Studies

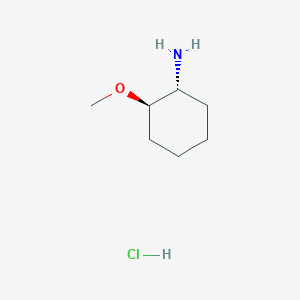

Chiral Ligand Synthesis : Compounds such as [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, which share structural similarities with (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride, have been synthesized and explored for their unique behavior in stereoselective catalytic reactions. These chiral ligands are useful in asymmetric synthesis, showing potential in controlling the outcome of reactions like the enantioselective addition of diethylzinc to benzaldehyde (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).

Novel Ring Systems Synthesis : Related compounds, such as (1-Amino-1H-benzimidazol-2-yl)methanol, have been utilized to synthesize new ring systems like benzimidazo[1,2-c][1,2,3]thiadiazoles. These syntheses contribute to the exploration of novel chemical structures, which can be crucial in the development of new materials or pharmaceuticals (Tumkevičius et al., 2003).

Environmental Benign Synthesis : The environmentally benign synthesis of benzylpiperidines, including 4-substituted variants, has been developed. This approach emphasizes sustainable and scalable methods, potentially applicable to compounds like (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride (Ágai et al., 2004).

Catalysis and Receptor Interactions

Ligands for CNS Receptors : Compounds like (1-Benzylpiperazin-2-yl)methanols, structurally related to (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride, have been synthesized and investigated for their potential interactions with central nervous system receptors. This demonstrates the potential of such compounds in medicinal chemistry and neuropharmacology (Beduerftig, Weigl, & Wünsch, 2001).

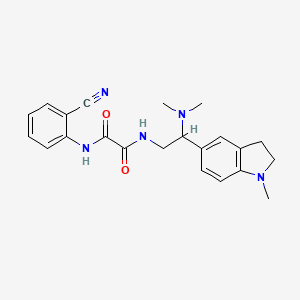

NR1/2B N-Methyl-D-Aspartate Receptor Antagonists : Research on derivatives of (4-Benzylpiperidine-1-yl)methanone, similar to (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride, has led to the development of potent NR2B subunit-selective antagonists of the NMDA receptor. This is significant for therapeutic applications in neurology and pain management (Borza et al., 2007).

Catalysis in Organic Synthesis : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, akin to (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride, has been used as a catalyst in Huisgen 1,3-dipolar cycloadditions. This showcases the role of such compounds in facilitating efficient organic synthesis reactions (Ozcubukcu et al., 2009).

Pharmacological and Medicinal Aspects

Potential in Pain Management : Synthesis of meperidine analogs from 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones, similar to (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride, suggests possible applications in pain management and anesthetic formulations (Chang et al., 2006).

Hydrogenation Reaction Studies : The study of hydrogenation reactions involving compounds like 2-((1-Benzylpiperidin-4-yl)methylene) derivatives provides insights into reaction kinetics and catalyst effectiveness, relevant for pharmaceutical synthesis and chemical engineering (Jelčić, Samardžić, & Zrnčević, 2016).

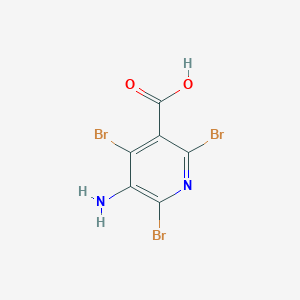

Antimicrobial Activity : Synthesis and study of pyridine derivatives, including those structurally related to (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride, have shown variable antimicrobial activities. This highlights potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Safety and Hazards

properties

IUPAC Name |

(4-amino-1-benzylpiperidin-4-yl)methanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c14-13(11-16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;;/h1-5,16H,6-11,14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORIVFJSEKSSBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CO)N)CC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3003190.png)

![2-{[4-amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3003196.png)

![1-({1-[6-(2-Thienyl)pyridazin-3-yl]piperidin-4-yl}carbonyl)indoline](/img/structure/B3003201.png)

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3003202.png)

![N-(1-cyanocyclohexyl)-2-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B3003206.png)

![1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride](/img/structure/B3003212.png)